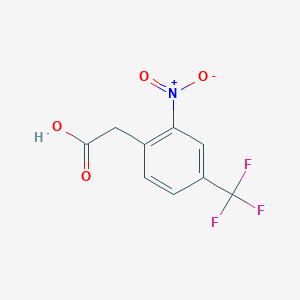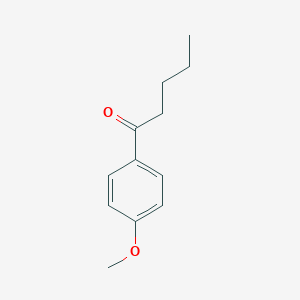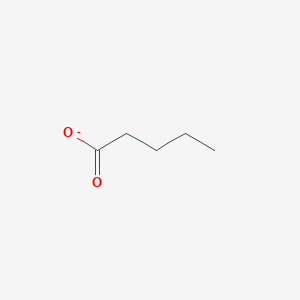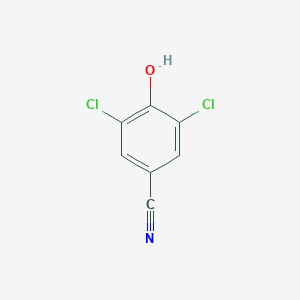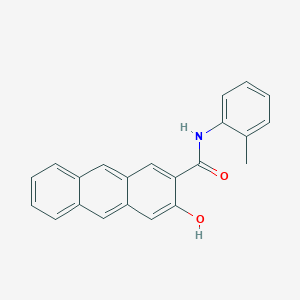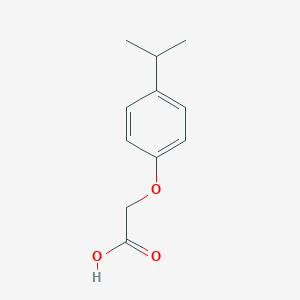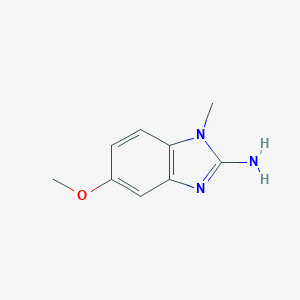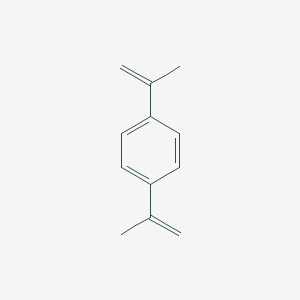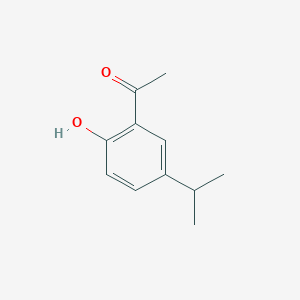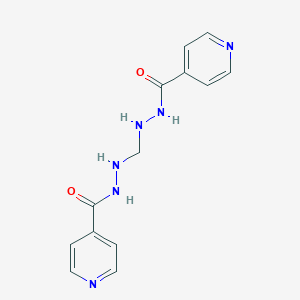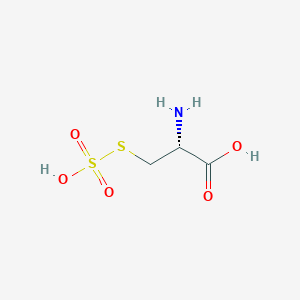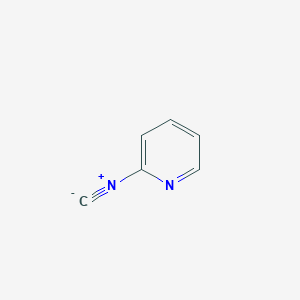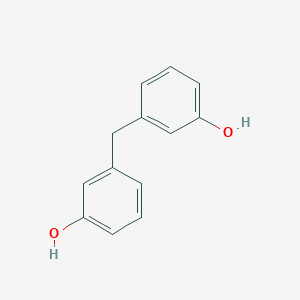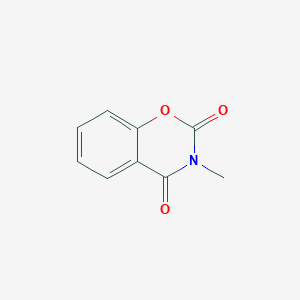
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-methyl-2,4-dioxo-3,4-dihydrobenzo[f][1,3]oxazine or MDOB.
Mécanisme D'action
The exact mechanism of action of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is not fully understood. However, studies have shown that this compound can act as an electron-transporting material, allowing for efficient charge transport in electronic devices.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is its excellent electron-transporting properties, making it an ideal candidate for use in electronic devices. However, one of the limitations of this compound is its relatively low solubility in common organic solvents, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl-. One of the main areas of focus is the development of more efficient and scalable synthesis methods for this compound. Additionally, there is a growing interest in using this compound in the development of high-performance organic electronic devices, such as solar cells and sensors. Finally, there is a need for further studies on the biochemical and physiological effects of this compound to ensure its safety for use in electronic devices.
Conclusion
In conclusion, 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- is a promising compound with potential applications in various fields, particularly in the development of organic electronic devices. Although there is still much to learn about the mechanism of action and biochemical and physiological effects of this compound, its excellent electron-transporting properties make it a valuable material for future research and development.
Méthodes De Synthèse
The synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- can be achieved through several methods. One of the most common methods is the reaction between 3-methylcatechol and phthalic anhydride in the presence of a catalyst. The resulting product is then purified through crystallization or chromatography.
Applications De Recherche Scientifique
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. This compound has been found to possess excellent electron-transporting properties, making it an ideal candidate for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Propriétés
Numéro CAS |
1672-01-1 |
|---|---|
Nom du produit |
2H-1,3-Benzoxazine-2,4(3H)-dione, 3-methyl- |
Formule moléculaire |
C9H7NO3 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-methyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H7NO3/c1-10-8(11)6-4-2-3-5-7(6)13-9(10)12/h2-5H,1H3 |
Clé InChI |
FBZWKVSQOBDAQR-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OC1=O |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2OC1=O |
Autres numéros CAS |
1672-01-1 |
Synonymes |
3-Methyl-2H-1,3-benzoxazine-2,4(3H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



